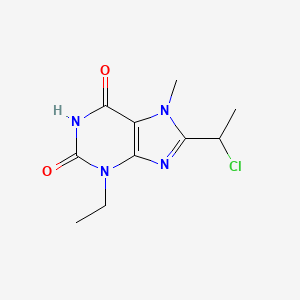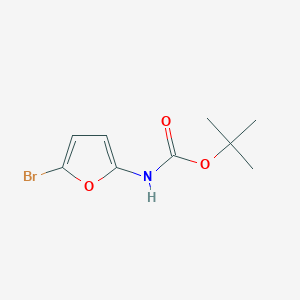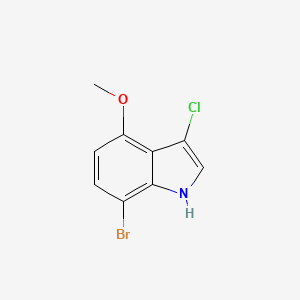![molecular formula C13H10N4O2 B15065836 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide CAS No. 370589-10-9](/img/structure/B15065836.png)
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods developed for synthesizing pyrazolopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The choice of solvents, catalysts, and reaction conditions can be optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolopyridine core.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its structural similarity to purine bases.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or interfere with the function of natural purine bases, potentially inhibiting enzyme activity or altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riociguat: A compound with a similar pyrazolopyridine core, used as a therapeutic agent for pulmonary hypertension.
Other Pyrazolopyridines: Compounds with variations in the substitution pattern on the pyrazole and pyridine rings.
Uniqueness
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties. Its hydroxyl and benzamide groups contribute to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research.
Eigenschaften
CAS-Nummer |
370589-10-9 |
|---|---|
Molekularformel |
C13H10N4O2 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H10N4O2/c18-11-4-2-1-3-8(11)13(19)16-10-5-6-14-12-9(10)7-15-17-12/h1-7,18H,(H2,14,15,16,17,19) |
InChI-Schlüssel |
HQPPYJBVJBYRFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)
![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)




![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)


